N'-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N’-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a unique combination of furan, thiophene, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step reactions that incorporate the formation of furan, thiophene, and oxazole rings. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N’-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N’-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N’-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, the thiophene ring is known to interact with voltage-gated sodium channels, potentially leading to analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
Uniqueness
N’-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is unique due to its combination of furan, thiophene, and oxazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-13(14(19)16-12-2-4-21-17-12)15-6-11-5-10(8-22-11)9-1-3-20-7-9/h1-5,7-8H,6H2,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUOSJBSFHIRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CSC(=C2)CNC(=O)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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